![molecular formula C26H23NO4 B15075830 2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B15075830.png)
2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the nitration of an indene derivative followed by Friedel-Crafts alkylation to introduce the bis(4-ethylphenyl)methyl group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency in industrial settings.
化学反応の分析
Types of Reactions
2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
作用機序
The mechanism of action of 2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-[bis(4-methylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione
- 2-[bis(4-ethylphenyl)methyl]-2-amino-1H-indene-1,3(2H)-dione
Uniqueness
2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
分子式 |
C26H23NO4 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
2-[bis(4-ethylphenyl)methyl]-2-nitroindene-1,3-dione |
InChI |
InChI=1S/C26H23NO4/c1-3-17-9-13-19(14-10-17)23(20-15-11-18(4-2)12-16-20)26(27(30)31)24(28)21-7-5-6-8-22(21)25(26)29/h5-16,23H,3-4H2,1-2H3 |
InChIキー |
QCYMGPRLJVLDJP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC)C3(C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
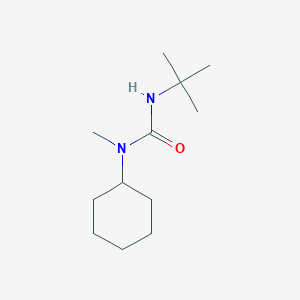
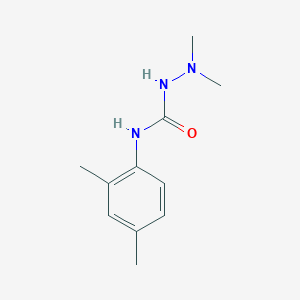

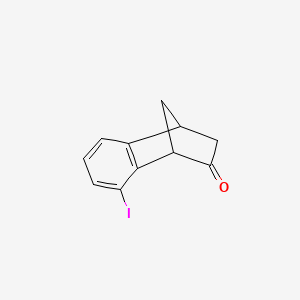
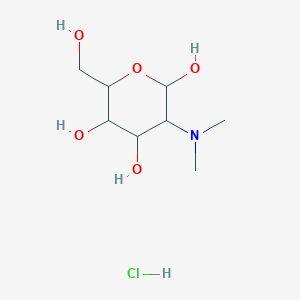
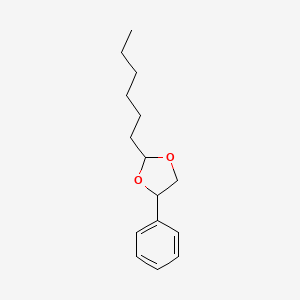

![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)
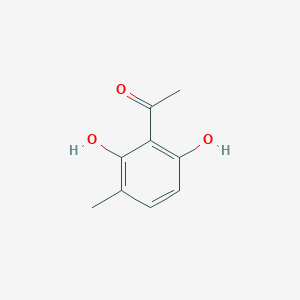

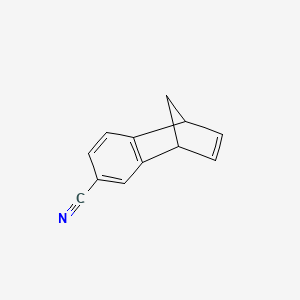
![Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15075800.png)

